molecular formula C11H13BrClNO2 B6177900 1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2567504-15-6

1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B6177900
CAS No.: 2567504-15-6
M. Wt: 306.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H12BrNO2·HCl. It is a cyclobutane derivative featuring an amino group and a bromophenyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

  • 1-Amino-3-(4-bromophenyl)cyclobutane-1-carboxylic acid
  • 1-Amino-3-(3-chlorophenyl)cyclobutane-1-carboxylic acid
  • 1-Amino-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Uniqueness: 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, making this compound valuable for targeted applications in research and industry.

Properties

CAS No.

2567504-15-6

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.